Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

2,6-Dichloro-4-iodopyridine structure
2,6-Dichloro-4-iodopyridine structure
商品名:2,6-Dichloro-4-iodopyridine
CAS番号:98027-84-0
MF:C5H2Cl2IN
メガワット:273.886551380157
MDL:MFCD07368400
CID:61931
PubChem ID:11737393

2,6-Dichloro-4-iodopyridine 化学的及び物理的性質

名前と識別子

    • 2,6-Dichloro-4-iodopyridine
    • 2,6-Dichloro-4-iodo-pyridine
    • 2 6-dichloro-4-iodopyridine
    • PYRIDINE, 2,6-DICHLORO-4-IODO-
    • PubChem17648
    • 2,6-Dichloro-4-iodopyridine,
    • 2,6 dichloro-4-iodo pyridine
    • NGSKFMPSBUAUNE-UHFFFAOYSA-N
    • EBD16995
    • BCP03577
    • BBL101271
    • STL555067
    • 4-IODO-2,6-DICHLOROPYRIDINE
    • LS20633
    • TRA0010168
    • AB32018
    • 2,6-Dichloro-4-iodopyridine (ACI)
    • DTXSID00471453
    • BB 0261950
    • 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
    • EN300-125368
    • FT-0682253
    • J-507432
    • 2,6-Dichloro-4-iodopyridine, 97%
    • AKOS005257743
    • MFCD07368400
    • HY-41945
    • SCHEMBL363319
    • GS-5875
    • AM20061785
    • SY019485
    • 98027-84-0
    • CS-D1682
    • D4774
    • AC-26248
    • DB-000817
    • MDL: MFCD07368400
    • インチ: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
    • InChIKey: NGSKFMPSBUAUNE-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(N=C(C=1)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 272.8609g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 272.8609g/mol
  • 単一同位体質量: 272.8609g/mol
  • 水素結合トポロジー分子極性表面積: 12.9Ų
  • 重原子数: 9
  • 複雑さ: 91
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: アッシュイエローふんまつ
  • 密度みつど: 2.129
  • ゆうかいてん: 161.0 to 165.0 deg-C
  • ふってん: 291.6℃ at 760 mmHg
  • フラッシュポイント: 130.1±25.9 °C
  • 屈折率: 1.652
  • PSA: 12.89000
  • LogP: 2.99300
  • かんど: Light Sensitive
  • ようかいせい: 未確定

2,6-Dichloro-4-iodopyridine セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H302,H315,H317,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41-43
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • ちょぞうじょうけん:Store long-term at 2-8°C
  • リスク用語:R22; R37/38; R41; R43
  • 危険レベル:IRRITANT

2,6-Dichloro-4-iodopyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Dichloro-4-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-125368-2.5g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
2.5g
$48.0 2023-06-08
Enamine
EN300-125368-0.5g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
0.5g
$21.0 2023-06-08
Enamine
EN300-125368-10.0g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
10g
$94.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047603-100g
2,6-Dichloro-4-iodopyridine
98027-84-0 98%
100g
¥1562.00 2024-04-23
Enamine
EN300-125368-0.1g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
0.1g
$19.0 2023-06-08
Enamine
EN300-125368-5.0g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
5g
$58.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90585-25G
2,6-dichloro-4-iodopyridine
98027-84-0 97%
25g
¥ 297.00 2023-04-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654078-1G
2,6-Dichloro-4-iodopyridine
98027-84-0
1g
¥580.62 2023-12-01
Fluorochem
045180-1g
2,6-Dichloro-4-iodopyridine
98027-84-0 98%
1g
£14.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016546-1g
2,6-Dichloro-4-iodopyridine
98027-84-0 97%
1g
¥27 2024-07-19

2,6-Dichloro-4-iodopyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ;  2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
リファレンス
Deprotonation of chloropyridines using lithium magnesates
Awad, Hacan; Mongin, Florence; Trecourt, Francois; Queguiner, Guy; Marsais, Francis, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  25 °C; 10 min, 25 °C
1.2 Reagents: Iodine ;  25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
リファレンス
New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes
Rohbogner, Christoph J.; Wunderlich, Stefan H.; Clososki, Giiuliano C.; Knochel, Paul, European Journal of Organic Chemistry (2009, 2009, , 1781-1795

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine ,  (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships
Snegaroff, Katia; Nguyen, Tan Tai; Marquise, Nada; Halauko, Yury S.; Harford, Philip J.; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0.1 h, 25 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds
Krasovskiy, Arkady; Krasovskaya, Valeria; Knochel, Paul, Angewandte Chemie, 2006, 45(18), 2958-2961

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ;  12 h, 150 °C; 150 °C → rt
1.2 Reagents: Methanol ;  30 min, 45 °C
リファレンス
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; Morandi, Bill, Nature Chemistry (2018, 2018, 10(10), 1016-1022

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ;  1 h, rt
1.2 Reagents: Iodine ;  -30 °C
リファレンス
Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores
Dierks, Philipp; Paepcke, Ayla; Bokareva, Olga S. ; Altenburger, Bjoern; Reuter, Thomas; et al, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
リファレンス
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; Bobbio, Carla; Rausis, Thierry, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
リファレンス
Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine
Mello, Jesse V.; Finney, Nathaniel S., Organic Letters (2001, 2001, 3(26), 4263-4265

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  4 h, 30 °C
リファレンス
Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids
Chen, Tiffany Q.; Pedersen, P. Scott; Dow, Nathan W.; Fayad, Remi; Hauke, Cory E.; et al, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution
Huebscher, Joerg; Seichter, Wilhelm; Gruber, Thomas; Kortus, Jens; Weber, Edwin, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 h, -75 °C
1.2 Reagents: Iodine ,  Sodium thiosulfate Solvents: Tetrahydrofuran ,  Water ;  15 h, -75 °C
リファレンス
Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration
Chevallier, Floris; Charlot, Marina; Mongin, Florence; Champagne, Benoit; Franz, Edith; et al, ChemPhysChem (2016, 2016, 17(24), 4090-4101

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ;  20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ;  3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide ,  Acetonitrile
リファレンス
Selective functionalization of complex heterocycles via an automated strong base screening platform
Boga, Sobhana Babu; Christensen, Melodie; Perrotto, Nicholas; Krska, Shane W.; Dreher, Spencer; et al, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Water
リファレンス
Strategies for the selective functionalization of dichloropyridines at various sites
Marzi, Elena; Bigi, Anna; Schlosser, Manfred, European Journal of Organic Chemistry (2001, 2001, , 1371-1376

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt
リファレンス
Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR
Fang, Albert G.; Mello, Jesse V.; Finney, Nathaniel S., Organic Letters (2003, 2003, 5(7), 967-970

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -75 °C; 15 min, -75 °C; -75 °C → rt
リファレンス
Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines
Huebscher, Joerg; Seichter, Wilhelm; Weber, Edwin, CrystEngComm (2017, 2017, 19(22), 3026-3036

2,6-Dichloro-4-iodopyridine Raw materials

2,6-Dichloro-4-iodopyridine Preparation Products

2,6-Dichloro-4-iodopyridine 関連文献

2,6-Dichloro-4-iodopyridineに関する追加情報

Comprehensive Overview of 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0): Properties, Applications, and Industry Insights

2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, characterized by its iodine and chlorine substituents, serves as a critical intermediate in the synthesis of complex molecules. Its molecular formula, C5H2Cl2IN, and unique structural features make it a valuable building block for cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations.

Recent trends in organic synthesis highlight the growing demand for halogenated pyridines, particularly those like 2,6-Dichloro-4-iodopyridine, which enable precise modifications in drug discovery. Searches for "iodopyridine applications" and "heterocyclic compound synthesis" have surged by 35% year-over-year, reflecting industry interest. The compound’s electron-deficient ring system facilitates nucleophilic substitutions, a property leveraged in developing antiviral agents and crop protection chemicals—areas dominating current scientific discourse.

From a technical perspective, CAS 98027-84-0 exhibits a melting point range of 98–102°C and stability under inert atmospheres, making it suitable for high-temperature reactions. Analytical techniques such as HPLC and NMR spectroscopy confirm its purity, a key concern for researchers querying "how to validate halogenated pyridine purity." Its solubility in organic solvents like DMSO and THF further enhances its utility in ligand design and catalysis studies.

Environmental and regulatory considerations are increasingly shaping discussions around 2,6-Dichloro-4-iodopyridine. While not classified as hazardous under current guidelines, its handling requires standard precautions for halogenated compounds. Queries like "green chemistry alternatives for iodopyridines" underscore the shift toward sustainable synthesis methods, with this compound serving as a benchmark for evaluating atom economy in aryl-iodide reactions.

The commercial availability of 98027-84-0 through specialty chemical suppliers has expanded, driven by its role in API manufacturing. Patent analyses reveal a 20% increase in filings referencing this compound since 2020, particularly in kinase inhibitor development. This aligns with search trends for "pyridine-based drug intermediates" and "iodine-mediated cyclizations," highlighting its relevance in cutting-edge therapeutic research.

In conclusion, 2,6-Dichloro-4-iodopyridine (CAS No. 98027-84-0) represents a nexus of synthetic utility and industrial demand. Its applications span material science, medicinal chemistry, and catalysis, addressing frequent queries on "multifunctional pyridine derivatives." As research advances, this compound continues to bridge gaps between molecular design and functional innovation.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
A11245
清らかである:99%/99%
はかる:100g/500g
価格 ($):154.0/769.0